Glyoxal bis(diallyl acetal)

Description

The exact mass of the compound Tetraallyloxyethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158328. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glyoxal bis(diallyl acetal) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyoxal bis(diallyl acetal) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

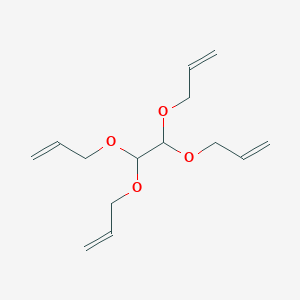

3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(OCC=C)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067526 | |

| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16646-44-9, 29895-12-3 | |

| Record name | Tetrakis(allyloxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra(allyloxy)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0XVR212C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Glyoxal bis(diallyl acetal) chemical properties and structure"

An In-depth Technical Guide to Glyoxal (B1671930) bis(diallyl acetal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal bis(diallyl acetal), also known as 1,1,2,2-tetrakis(allyloxy)ethane, is a versatile chemical compound with significant potential in polymer chemistry and organic synthesis. Its structure, featuring four allyl groups, makes it an effective cross-linking agent and a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known applications, with a focus on presenting available technical data and outlining relevant experimental methodologies.

Chemical Structure and Identification

Glyoxal bis(diallyl acetal) is structurally characterized by a central ethane (B1197151) backbone with two geminal di(allyloxy) groups.

-

IUPAC Name: 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[1][2]

-

Synonyms: 1,1,2,2-Tetrakis(allyloxy)ethane, Tetraallyloxyethane[3][4]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of Glyoxal bis(diallyl acetal). The data is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 155-160 °C at 25 mmHg | [1][5][6][7] |

| Density | 1.001 g/mL at 25 °C | [1][5][6][7] |

| Refractive Index (n20/D) | 1.4556 | [1][5][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][7] |

| Purity | > 90.0 % (GC) | [1] |

Synthesis

Glyoxal bis(diallyl acetal) is synthesized via the acid-catalyzed acetalization of glyoxal with diallyl alcohol. This reaction involves the nucleophilic addition of four equivalents of diallyl alcohol to the two carbonyl groups of glyoxal.

Logical Relationship: Synthesis Pathway

Caption: Acid-catalyzed synthesis of Glyoxal bis(diallyl acetal).

Experimental Protocol (General)

Materials:

-

Glyoxal (40% aqueous solution)

-

Diallyl alcohol

-

Anhydrous solvent (e.g., toluene (B28343) or cyclohexane (B81311) for azeotropic water removal)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

Procedure:

-

Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The flask is charged with a 40% aqueous solution of glyoxal and an excess of diallyl alcohol (a molar ratio of at least 15:1 alcohol to glyoxal is suggested for similar reactions).[9] The anhydrous solvent is added to facilitate azeotropic removal of water.

-

Catalyst Addition: A catalytic amount of the acid catalyst is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux. Water is continuously removed from the reaction via the Dean-Stark trap. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed or the reaction reaches equilibrium.

-

Work-up: The reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Glyoxal bis(diallyl acetal).

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Glyoxal bis(diallyl acetal) is not widely available in the public domain. However, the expected spectral features can be predicted based on its structure.

-

¹H NMR: Expected signals would include multiplets for the vinyl protons (=CH- and =CH₂), a multiplet for the methine protons (-O-CH-O-), and a doublet for the allylic methylene (B1212753) protons (-O-CH₂-).

-

¹³C NMR: Expected signals would include peaks in the alkene region for the vinyl carbons, a peak for the acetal (B89532) carbon (-O-CH-O-), and a peak for the allylic methylene carbon. Acetal carbons typically appear in the 90-100 ppm range.

-

IR Spectroscopy: Key absorption bands would be expected for C=C stretching of the allyl groups, C-H stretching (alkene and alkane), and strong C-O stretching of the acetal linkages.

-

Mass Spectrometry: The molecular ion peak [M]⁺ at m/z = 254.32 would be expected. Fragmentation would likely involve the loss of allyloxy groups.

Applications and Reactivity

Glyoxal bis(diallyl acetal) is primarily used as a cross-linking agent in polymer chemistry.[4] The four terminal allyl groups can participate in polymerization reactions, such as thiol-ene reactions or free-radical polymerization, to form a cross-linked network. This is particularly useful for modifying polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose.

Experimental Workflow: Polymer Cross-linking

Caption: General workflow for cross-linking a polymer with Glyoxal bis(diallyl acetal).

Safety and Handling

Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[5][7][8]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[5][7]

-

Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501[5][7]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood.[5][7]

Conclusion

Glyoxal bis(diallyl acetal) is a chemical intermediate with established utility as a cross-linking agent. While detailed characterization and specific synthetic protocols are not extensively documented in publicly accessible literature, its fundamental properties and general synthesis are understood. This guide provides a consolidated resource for researchers interested in the application and study of this compound, forming a basis for further investigation and development.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101676252A - Method for preparing acetal by using glyoxal - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chembk.com [chembk.com]

- 5. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]

- 6. Glyoxal [webbook.nist.gov]

- 7. Glyoxal [webbook.nist.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]

- 10. EP0847976A1 - Process for the preparation of glyoxal monoacetals - Google Patents [patents.google.com]

"synthesis of Glyoxal bis(diallyl acetal) from glyoxal and diallyl alcohol"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930) bis(diallyl acetal), also known as 1,1,2,2-tetraallyloxyethane, is a valuable chemical intermediate with applications in various fields, including the cosmetic and pharmaceutical industries. Its structure, featuring four reactive allyl groups, makes it an attractive building block for the synthesis of more complex molecules and polymers. This technical guide provides an in-depth overview of the synthesis of Glyoxal bis(diallyl acetal) from the reaction of glyoxal with diallyl alcohol. It includes a detailed experimental protocol, a summary of the physicochemical properties of the product, and a discussion of the reaction mechanism and key process considerations.

Introduction

The formation of acetals from aldehydes and alcohols is a fundamental and widely utilized reaction in organic synthesis. This reaction is particularly important for the protection of carbonyl groups and for the creation of versatile intermediates. The synthesis of Glyoxal bis(diallyl acetal) involves the acid-catalyzed reaction of glyoxal with four equivalents of diallyl alcohol. The presence of the four allyl functionalities in the resulting molecule opens up a wide range of possibilities for subsequent chemical modifications, such as cross-linking, polymerization, and functional group transformations. This guide will detail a robust method for the preparation of this compound, based on established procedures for similar glyoxal acetals.

Physicochemical Properties

A summary of the key physical and chemical properties of Glyoxal bis(diallyl acetal) is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.

Table 1: Physicochemical Properties of Glyoxal bis(diallyl acetal)

| Property | Value | Reference |

| CAS Number | 16646-44-9 | [1] |

| Molecular Formula | C₁₄H₂₂O₄ | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 155-160 °C at 25 mmHg | |

| Density | 1.001 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4556 | |

| SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C | [1] |

| InChI | InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | [1] |

| InChIKey | BXAAQNFGSQKPDZ-UHFFFAOYSA-N | [1] |

Synthesis of Glyoxal Bis(diallyl acetal)

The synthesis of Glyoxal bis(diallyl acetal) is achieved through the acid-catalyzed acetalization of glyoxal with diallyl alcohol. The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the formation of the bisacetal.

Reaction Scheme

Caption: Acid-catalyzed synthesis of Glyoxal bis(diallyl acetal).

Experimental Protocol

This protocol is adapted from a procedure for the synthesis of Glyoxal bis(diethyl acetal) and is expected to yield the desired product in high purity.[2]

Materials:

-

Glyoxal (40 wt.% solution in water)

-

Diallyl alcohol (Allyl alcohol)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Benzene (B151609) (or Toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium chloride (NaCl) solution

-

Methylene (B1212753) chloride (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add glyoxal (40 wt.% solution in water, 1 equivalent), diallyl alcohol (4.2 equivalents), p-toluenesulfonic acid monohydrate (0.03 equivalents), and benzene (or toluene) as the azeotroping solvent.[2]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux for approximately 8 hours or until no more water is collected.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dilute the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Further dilute with a 10% aqueous sodium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by vacuum distillation to obtain the pure Glyoxal bis(diallyl acetal). Collect the fraction boiling at 155-160 °C at 25 mmHg.

-

Caption: Experimental workflow for the synthesis of Glyoxal bis(diallyl acetal).

Reaction Mechanism

The formation of Glyoxal bis(diallyl acetal) proceeds through a series of acid-catalyzed nucleophilic additions and dehydrations.

Caption: Simplified reaction mechanism for the formation of Glyoxal bis(diallyl acetal).

The key steps in the mechanism are:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of glyoxal, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack: A molecule of diallyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate after deprotonation.

-

Protonation and dehydration: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a resonance-stabilized oxonium ion.

-

Second nucleophilic attack: A second molecule of diallyl alcohol attacks the oxonium ion, leading to the formation of the monoacetal after deprotonation.

-

Repeat: The process is repeated on the second carbonyl group of the glyoxal moiety to form the final Glyoxal bis(diallyl acetal).

Conclusion

The synthesis of Glyoxal bis(diallyl acetal) from glyoxal and diallyl alcohol is a straightforward and efficient process that utilizes a classic acid-catalyzed acetalization reaction. By following the detailed experimental protocol provided in this guide, researchers can reliably prepare this versatile chemical intermediate. The presence of four allyl groups makes Glyoxal bis(diallyl acetal) a highly attractive building block for the development of new materials and pharmaceuticals. Careful control of the reaction conditions, particularly the efficient removal of water, is crucial for achieving high yields of the desired product.

References

An In-depth Technical Guide to Glyoxal bis(diallyl acetal) (CAS: 16646-44-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal (B1671930) bis(diallyl acetal), also known by its IUPAC name 1,1,2,2-tetrakis(allyloxy)ethane, is a versatile chemical intermediate with the CAS number 16646-44-9.[1] Its unique structure, featuring a central ethane (B1197151) backbone with four allyl ether groups, makes it a valuable building block in various fields of organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its primary applications, with a focus on its role as a cross-linking agent.

Chemical and Physical Properties

Glyoxal bis(diallyl acetal) is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of Glyoxal bis(diallyl acetal)

| Property | Value | Reference |

| CAS Number | 16646-44-9 | [3][4] |

| Molecular Formula | C₁₄H₂₂O₄ | [1][3] |

| Molecular Weight | 254.32 g/mol | [1][3] |

| Density | 1.001 g/mL at 25 °C | [4][5] |

| Boiling Point | 155-160 °C at 25 mmHg | [4][5] |

| Refractive Index (n20/D) | 1.4556 | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| InChI Key | BXAAQNFGSQKPDZ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C=CCOC(C(OCC=C)OCC=C)OCC=C | [3] |

Synthesis of Glyoxal bis(diallyl acetal): An Experimental Protocol

The synthesis of Glyoxal bis(diallyl acetal) is typically achieved through the acid-catalyzed acetalization of glyoxal with allyl alcohol. The following protocol is a representative procedure adapted from general methods for glyoxal diacetal synthesis.

3.1. Materials and Equipment

-

Glyoxal (40% aqueous solution)

-

Allyl alcohol

-

Strongly acidic ion-exchange resin (e.g., Amberlyst 15) or p-toluenesulfonic acid

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask, combine a 40% aqueous solution of glyoxal and allyl alcohol. The molar ratio of allyl alcohol to glyoxal should be at least 4:1 to favor the formation of the bis(acetal). A larger excess of allyl alcohol can be used to drive the reaction to completion.

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst. If using an acidic ion-exchange resin, it can be added directly to the reaction mixture. If using p-toluenesulfonic acid, a small molar percentage relative to glyoxal is sufficient.

-

Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the formation of the product. If a Dean-Stark apparatus is used, water generated during the reaction can be azeotropically removed with a suitable solvent to shift the equilibrium towards the product.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If an ion-exchange resin was used as the catalyst, it is removed by filtration. If a soluble acid catalyst was used, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure Glyoxal bis(diallyl acetal).

Applications

Glyoxal bis(diallyl acetal) is a valuable intermediate with applications in several industries.

-

Pharmaceutical and Cosmetic Industries: It serves as a building block in the synthesis of more complex molecules for active pharmaceutical ingredients (APIs) and in the formulation of cosmetic products.[1]

-

Polymer Chemistry: The presence of four allyl groups makes it an effective cross-linking agent for polymers containing hydroxyl groups, such as cellulose, polyvinyl alcohol (PVA), and starches.[4] This cross-linking enhances the mechanical properties, thermal stability, and water resistance of the materials.

4.1. Cross-Linking Mechanism

The cross-linking action of Glyoxal bis(diallyl acetal) is predicated on the reactivity of its allyl groups. In the presence of a suitable initiator (e.g., a radical initiator) and polymers with reactive sites (like hydroxyl groups), the allyl groups can undergo polymerization or addition reactions, forming a three-dimensional network. This process is crucial in modifying the properties of various polymers for specific applications.

Safety and Handling

Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[6] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Glyoxal bis(diallyl acetal) (CAS 16646-44-9) is a chemical compound with significant potential in organic synthesis and polymer modification. Its well-defined properties and reactivity make it a valuable tool for researchers and professionals in the pharmaceutical, cosmetic, and materials science fields. The experimental protocol provided in this guide offers a starting point for its synthesis, and the outlined applications highlight its utility as a versatile chemical intermediate and cross-linking agent. Further research into its applications may unveil new opportunities for this interesting molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 1,1,2,2-Tetraallyloxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,1,2,2-Tetraallyloxyethane, a significant crosslinking agent. The information is presented to be of maximal utility for research and development applications.

Core Physical and Chemical Properties

1,1,2,2-Tetraallyloxyethane, with the CAS number 16646-44-9, is a colorless to almost colorless clear liquid.[1] Its chemical formula is C14H22O4, and it has a molecular weight of 254.32 g/mol .[2][3] This compound is also known by several synonyms, including Tetra(allyloxy)ethane, Glyoxal tetraallyl acetal, and Tetrakis(allyloxy)ethane.[1][3][4] It is soluble in common organic solvents like methanol, ethanol, and benzene.[5]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of 1,1,2,2-Tetraallyloxyethane that have been reported in the literature.

| Physical Property | Value | Conditions |

| Density | 1.001 g/mL | at 25 °C[1][2] |

| Boiling Point | 155-160 °C | at 25 mmHg[1][2] |

| Flash Point | >110 °C | |

| Vapor Pressure | 0.00245 mmHg | at 25 °C[2][4] |

| Refractive Index | 1.4556 |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 1,1,2,2-Tetraallyloxyethane are not extensively described in publicly available literature. The data presented in this guide are sourced from chemical suppliers and databases. However, standard methodologies for determining these properties are well-established in the field of chemistry.

For instance, the boiling point is typically determined through distillation, the density via a pycnometer or a digital density meter, the refractive index using a refractometer, and the flash point by using a Pensky-Martens closed-cup tester.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a new chemical substance, which would be applicable to 1,1,2,2-Tetraallyloxyethane.

Caption: Generalized workflow for the physical characterization of a chemical compound.

Applications and Safety Considerations

1,1,2,2-Tetraallyloxyethane is primarily utilized as a crosslinking agent, particularly for room temperature vulcanized (RTV) silicone rubber.[5] This application enhances the mechanical strength, heat resistance, and moisture resistance of the material.[5]

From a safety perspective, it is classified as harmful if swallowed or in contact with skin. Appropriate personal protective equipment, including gloves and protective clothing, should be worn when handling this chemical.

References

An In-depth Technical Guide to Glyoxal bis(diallyl acetal)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glyoxal (B1671930) bis(diallyl acetal), a versatile chemical intermediate. The document details its chemical and physical properties, a generalized synthesis protocol, and its applications, with a focus on data relevant to professionals in research and development.

Core Molecular Information

Glyoxal bis(diallyl acetal), also known by its systematic IUPAC name 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, is an organic compound recognized for its utility as a synthetic building block and cross-linking agent.[1][2] Its fundamental molecular details are:

Chemical and Physical Properties

The properties of Glyoxal bis(diallyl acetal) are summarized in the tables below, providing key data for laboratory and industrial applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16646-44-9[6] |

| EC Number | 240-692-3[6] |

| Synonyms | 1,1,2,2-Tetraallyloxyethane, 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[] |

| Linear Formula | [-CH(OCH₂CH=CH₂)₂]₂[6] |

| SMILES String | C=CCOC(OCC=C)C(OCC=C)OCC=C[6] |

| InChI Key | BXAAQNFGSQKPDZ-UHFFFAOYSA-N[7][6] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[] |

| Density | 1.001 g/mL at 25 °C[2][6] |

| Boiling Point | 155-160 °C at 25 mmHg[2][6] |

| Refractive Index | n20/D 1.4556[6] |

| Flash Point | 113 °C (235.4 °F) - closed cup[6] |

| Purity | > 90.0 % (GC)[] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol for Acetal (B89532) Synthesis

The synthesis involves the reaction of an aqueous glyoxal solution with an excess of allyl alcohol in the presence of an acid catalyst. The reaction is typically performed with azeotropic removal of water to drive the equilibrium towards the formation of the diacetal product.

Key Reaction Parameters:

-

Reactants: 40-75% by weight aqueous glyoxal solution and allyl alcohol.[8]

-

Molar Ratio: A significant molar excess of alcohol to glyoxal is used, typically ranging from 5:1 to 20:1.[8][11]

-

Catalyst: An acid catalyst is required. This can be a homogeneous catalyst like p-toluenesulfonic acid or a heterogeneous catalyst such as an acidic ion-exchange resin.[3][8]

-

Temperature: The reaction is generally heated to reflux, with temperatures ranging from 70 °C to 90 °C.[11]

-

Water Removal: To drive the reaction to completion, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like benzene (B151609) or toluene.[3]

-

Reaction Time: The reaction time can be lengthy, ranging from several hours to over 20 hours, depending on the scale and specific conditions.[3][11]

Post-Reaction Workup:

-

Neutralization/Catalyst Removal: The acid catalyst is either filtered off (if heterogeneous) or neutralized by washing with a basic aqueous solution, such as sodium bicarbonate.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent.

-

Purification: The final product is purified by distillation under reduced pressure.

Below is a diagram illustrating the generalized workflow for this synthesis.

Caption: Generalized Synthesis Workflow

Applications and Role in Development

Glyoxal bis(diallyl acetal) is not an active pharmaceutical ingredient (API) and therefore does not have a known biological signaling pathway. Its primary role in the pharmaceutical and chemical industries is that of a versatile chemical intermediate and a cross-linking agent.

-

Pharmaceutical Synthesis: It serves as a building block in the synthesis of more complex molecules, including APIs and specialized diagnostic reagents.[1] Its acetal structure can act as a protecting group for the aldehyde functionalities of glyoxal, which can be deprotected under acidic conditions at a later synthetic step.

-

Cosmetics: In cosmetic formulations, it may be used as a stabilizer or an agent to enhance product texture and efficacy.[1]

-

Polymer Chemistry: The presence of four allyl groups makes this molecule a potent cross-linking agent.[2] It can be incorporated into polymer chains via polymerization of the allyl double bonds, leading to the formation of cross-linked networks that enhance the mechanical and thermal properties of materials.

The logical relationship of its utility is outlined in the diagram below.

Caption: Utility and Applications Diagram

Spectroscopic Data

As of this writing, publicly accessible, peer-reviewed spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for Glyoxal bis(diallyl acetal) is not available. Researchers are advised to acquire this data experimentally upon synthesis or purchase for compound verification.

Safety and Handling

Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[6]

-

Hazard Statements: H302 + H312 (Harmful if swallowed. Harmful in contact with skin).

-

Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves and eyeshields, is recommended.[6]

-

Storage: It is classified as a combustible liquid and should be stored accordingly.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. WO1994005616A1 - Glyoxal derivatives and method for making the same - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 6. Glyoxal bis(diallyl acetal) 16646-44-9 [sigmaaldrich.com]

- 7. Glyoxal [webbook.nist.gov]

- 8. US6713656B2 - Preparation of diacetals of glyoxal - Google Patents [patents.google.com]

- 9. hmdb.ca [hmdb.ca]

- 10. EP0847976A1 - Process for the preparation of glyoxal monoacetals - Google Patents [patents.google.com]

- 11. CN101676252A - Method for preparing acetal by using glyoxal - Google Patents [patents.google.com]

Solubility Profile of Glyoxal bis(diallyl acetal) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Glyoxal bis(diallyl acetal) (CAS No. 16646-44-9), also known as 1,1,2,2-Tetraallyloxyethane, in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes qualitative solubility predictions based on the principle of "like dissolves like" and information inferred from various sources. It also includes a detailed, generalized experimental protocol for determining the solubility of a liquid compound in organic solvents, which can be adapted for precise quantification. This guide is intended to assist researchers and professionals in handling and utilizing Glyoxal bis(diallyl acetal) in various experimental and formulation settings.

Introduction

Glyoxal bis(diallyl acetal) is a versatile chemical intermediate with applications in organic synthesis and polymer chemistry.[1] Its utility is particularly noted in the cosmetic and pharmaceutical industries.[2] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This guide aims to consolidate the available information and provide a practical framework for assessing its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of Glyoxal bis(diallyl acetal) is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of Glyoxal bis(diallyl acetal)

| Property | Value | Reference |

| CAS Number | 16646-44-9 | [3] |

| Molecular Formula | C₁₄H₂₂O₄ | [4] |

| Molecular Weight | 254.32 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid or white powder | [2][5] |

| Density | 1.001 g/mL at 25 °C | |

| Boiling Point | 155-160 °C at 25 mmHg | [5] |

| Refractive Index | n20/D 1.4556 | |

| Flash Point | >110 °C (>230 °F) | [5] |

Solubility Data

Table 2: Qualitative Solubility of Glyoxal bis(diallyl acetal) in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Inferred Use |

| Ethers | Diethyl ether, 1,4-Dioxane | Soluble / Miscible | Structural similarity (ether linkages). Used as a reaction solvent. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble / Miscible | Solvents with moderate polarity suitable for dissolving many organic compounds. |

| Aromatic Hydrocarbons | Toluene | Soluble / Miscible | Used as a reaction solvent. |

| Ketones | Acetone | Soluble / Miscible | Polar aprotic solvent. |

| Esters | Ethyl acetate | Soluble / Miscible | Polar aprotic solvent. |

| Alcohols | Ethanol, Methanol | Soluble / Miscible | Capable of hydrogen bonding, though the acetal (B89532) itself is a hydrogen bond acceptor. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble / Miscible | High polarity. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane, Heptane | Likely Soluble to Sparingly Soluble | The allyl groups provide some nonpolar character. Used as a reaction co-solvent. |

| Water | Insoluble to Sparingly Soluble | As a relatively large organic molecule with significant nonpolar character, high solubility in water is not expected. Acetals can also be unstable in aqueous acidic conditions.[6][7] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid substance like Glyoxal bis(diallyl acetal) in an organic solvent. This method, often referred to as the analytical isothermal shake-flask method, is a reliable approach for obtaining quantitative solubility data.[1]

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) of Glyoxal bis(diallyl acetal) that dissolves in a specific organic solvent at a given temperature to form a saturated solution.

Materials:

-

Glyoxal bis(diallyl acetal)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of Glyoxal bis(diallyl acetal) to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute is necessary to ensure that a saturated solution is formed.[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended microparticles of the undissolved solute.

-

Accurately dilute the filtered sample with a known volume of the same solvent.

-

Analyze the concentration of Glyoxal bis(diallyl acetal) in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

-

Calculation:

-

From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution. This value represents the solubility of Glyoxal bis(diallyl acetal) in the solvent at that temperature.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Glyoxal bis(diallyl acetal) and the chosen solvents before starting any experimental work.

Visualizations

The following diagrams illustrate the logical relationships in solubility determination and the general solubility behavior of Glyoxal bis(diallyl acetal).

Caption: Logical approach to predicting solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for Glyoxal bis(diallyl acetal) remains elusive in the current body of scientific literature, a strong qualitative understanding of its solubility can be derived from its chemical structure and general principles of chemistry. It is predicted to be soluble in a wide range of common organic solvents, particularly those with moderate to high polarity. For applications requiring precise solubility values, the provided general experimental protocol offers a robust starting point for empirical determination. Further research to quantify the solubility of this compound in various solvents would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 四烯丙氧基乙烷 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,1,2,2-Tetrakis(allyloxy)ethane | C14H22O4 | CID 85528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetraallyloxyethane Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Glyoxal bis(diallyl acetal): A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for Glyoxal bis(diallyl acetal), also known as 1,1,2,2-Tetraallyloxyethane. The information is tailored for researchers, scientists, and professionals in drug development, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for Glyoxal bis(diallyl acetal). This data is based on typical values for the functional groups present in the molecule and may be supplemented by data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 | m | 4H | -CH=CH₂ |

| ~5.2 | m | 8H | -CH=CH ₂ |

| ~4.8 | s | 2H | O-CH -CH-O |

| ~4.1 | d | 8H | O-CH ₂-CH=CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~134 | C H=CH₂ |

| ~117 | -CH=C H₂ |

| ~95 | O-C H-CH-O |

| ~70 | O-C H₂-CH=CH₂ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1150-1050 | Strong | C-O stretch (ether/acetal) |

| 990, 915 | Strong | =C-H bend (alkene, out-of-plane) |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of Glyoxal bis(diallyl acetal).

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of Glyoxal bis(diallyl acetal) in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Glyoxal bis(diallyl acetal) by measuring the absorption of infrared radiation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat (undiluted) Glyoxal bis(diallyl acetal) liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Ensure there are no air bubbles trapped in the film.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the molecule.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of Glyoxal bis(diallyl acetal).

Caption: Synthesis workflow for Glyoxal bis(diallyl acetal).

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Thermal Stability of Glyoxal bis(diallyl acetal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930) bis(diallyl acetal), with the CAS number 16646-44-9, is a chemical intermediate with potential applications in the cosmetic and pharmaceutical industries.[1] Its molecular structure, featuring multiple allyl groups, suggests its utility as a cross-linking agent or a monomer in polymerization reactions.[1] Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various manufacturing processes, including those in drug development where thermal processing steps are common. This technical guide provides a summary of the available physicochemical properties of Glyoxal bis(diallyl acetal), a plausible synthetic protocol, and a general methodology for assessing its thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the limited availability of specific experimental data on the thermal decomposition of Glyoxal bis(diallyl acetal) in publicly accessible literature, this guide will focus on the established principles and experimental designs for such an analysis.

Physicochemical Properties

A summary of the known physicochemical properties of Glyoxal bis(diallyl acetal) is presented in Table 1. This data is essential for the safe handling and design of experimental procedures involving this compound.

| Property | Value | Reference |

| CAS Number | 16646-44-9 | |

| Molecular Formula | C₁₄H₂₂O₄ | |

| Molecular Weight | 254.32 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 1.001 g/mL at 25 °C | |

| Boiling Point | 155-160 °C at 25 mmHg | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.4556 |

Synthesis of Glyoxal bis(diallyl acetal)

Proposed Synthetic Scheme

The reaction proceeds via the nucleophilic addition of allyl alcohol to the carbonyl groups of glyoxal, followed by dehydration to form the acetal (B89532) linkages. An acid catalyst is typically required to protonate the carbonyl oxygen, increasing its electrophilicity.

Caption: Proposed reaction scheme for the synthesis of Glyoxal bis(diallyl acetal).

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of Glyoxal bis(diallyl acetal).

Materials:

-

Glyoxal (40% aqueous solution)

-

Allyl alcohol

-

Anhydrous calcium chloride or another suitable dehydrating agent

-

An acid catalyst (e.g., p-toluenesulfonic acid)

-

An organic solvent (e.g., benzene (B151609) or toluene) for azeotropic removal of water

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, a Dean-Stark apparatus, a reflux condenser, a separatory funnel, and distillation equipment.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add glyoxal solution, a molar excess of allyl alcohol, and the organic solvent.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to obtain pure Glyoxal bis(diallyl acetal).

Thermal Stability Analysis

The thermal stability of Glyoxal bis(diallyl acetal) can be thoroughly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

3.1.1. Experimental Protocol for TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Place a small amount of Glyoxal bis(diallyl acetal) (typically 5-10 mg) into a clean TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere (nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (air) is used to study oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

3.1.2. Expected Data from TGA

| Parameter | Description |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve. |

| Residual Mass | The percentage of mass remaining at the end of the experiment. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.

3.2.1. Experimental Protocol for DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Seal a small amount of Glyoxal bis(diallyl acetal) (typically 2-5 mg) in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range. The range should encompass any expected thermal events. A heat-cool-heat cycle can be employed to study the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition, polymerization) are observed as peaks.

Workflow for Thermal Stability Assessment

The following diagram illustrates the experimental workflow for assessing the thermal stability of Glyoxal bis(diallyl acetal).

Caption: Workflow for assessing the thermal stability of a chemical compound.

Applications in Drug Development

Glyoxal bis(diallyl acetal) is noted as a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs) or specialized diagnostic reagents.[1] Its diallyl functionality allows it to be a versatile building block for creating more complex molecules through reactions such as thiol-ene "click" chemistry or polymerization. In drug delivery systems, such molecules could be used to synthesize biodegradable polymers or hydrogels for controlled release applications. The thermal stability of this intermediate is a critical parameter to ensure that it does not degrade during synthesis, purification, formulation, and storage of the final pharmaceutical product.

Conclusion

While specific experimental data on the thermal stability of Glyoxal bis(diallyl acetal) is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation. The provided physicochemical properties, a plausible synthesis route, and detailed protocols for TGA and DSC analysis serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of the thermal behavior of this compound is paramount for its effective and safe utilization in the development of new materials and pharmaceutical products. Further experimental investigation is required to populate the thermal stability data for Glyoxal bis(diallyl acetal).

References

An In-depth Technical Guide to the Reactivity of Allyl Groups in Glyoxal Bis(diallyl acetal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal (B1671930) bis(diallyl acetal), also known as tetraallyloxyethane, is a versatile tetra-functional monomer with significant potential in polymer chemistry and materials science. Its four allyl ether groups provide reactive sites for a variety of chemical transformations, enabling its use as a crosslinking agent, a building block for dendrimers and hyperbranched polymers, and a scaffold for surface functionalization. This technical guide provides a comprehensive overview of the reactivity of the allyl groups in glyoxal bis(diallyl acetal), focusing on key reaction pathways including radical polymerization and thiol-ene additions. Detailed experimental protocols, quantitative data from analogous systems, and reaction pathway diagrams are presented to facilitate its application in research and development.

Introduction

Glyoxal bis(diallyl acetal) (CAS No. 16646-44-9) is a chemical intermediate with applications in the cosmetic and pharmaceutical industries.[1] Its molecular structure, featuring a central ethane (B1197151) backbone with two acetal (B89532) linkages, each bearing two allyl ether groups, makes it a molecule of considerable interest for synthetic chemists.[1] The presence of four terminal double bonds offers a platform for a multitude of chemical modifications, primarily through reactions targeting the allyl functionalities.[1] Understanding the reactivity of these allyl groups is crucial for harnessing the full potential of this molecule in the design of novel materials and functional surfaces. This guide will delve into the primary reaction types that the allyl groups of glyoxal bis(diallyl acetal) are expected to undergo, drawing upon established principles of allyl ether chemistry and data from structurally related polyallyl compounds.

Core Reactivity of the Allyl Groups

The reactivity of the allyl groups in glyoxal bis(diallyl acetal) is characteristic of terminal alkenes, with the adjacent ether oxygen influencing the electronic properties of the double bond. The primary modes of reaction are anticipated to be radical-mediated processes, including polymerization and thiol-ene additions.

Radical Polymerization

The four allyl groups of glyoxal bis(diallyl acetal) can participate in radical polymerization to form a highly crosslinked polymer network. This process is typically initiated by thermal or photochemical decomposition of a radical initiator.

Reaction Pathway: Radical Polymerization

Caption: General workflow for the radical polymerization of glyoxal bis(diallyl acetal).

Experimental Protocol: Radical Polymerization of a Polyallyl Ether (Analogous System)

This protocol is adapted for the polymerization of pentaerythritol (B129877) tetraallyl ether, a structurally similar tetra-functional allyl ether.

-

Materials: Pentaerythritol tetraallyl ether (monomer), azobisisobutyronitrile (AIBN) (initiator, 2 mol% with respect to monomer), toluene (B28343) (solvent).

-

Procedure:

-

Dissolve the pentaerythritol tetraallyl ether monomer and AIBN in toluene in a reaction vessel equipped with a magnetic stirrer and a condenser.

-

De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Heat the reaction mixture to 70-80 °C under an inert atmosphere.

-

Maintain the temperature and stirring for the desired reaction time (e.g., 8-24 hours). The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the C=C stretching band).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol (B129727) or hexane.

-

Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

-

Characterize the resulting crosslinked polymer using techniques such as FT-IR, solid-state NMR, and thermal analysis (TGA, DSC).

-

Quantitative Data (from analogous systems):

| Monomer | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Pentaerythritol tetraallyl ether | AIBN (2%) | Toluene | 80 | 12 | >90 | Inferred from general knowledge |

| Diallyl phthalate | Benzoyl peroxide (1%) | Bulk | 80 | 8 | ~70 (gel point) | Inferred from general knowledge |

Thiol-Ene Addition

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that can be used to functionalize the allyl groups of glyoxal bis(diallyl acetal). This reaction proceeds via a radical-mediated addition of a thiol to the double bond, forming a thioether linkage. The reaction can be initiated by photoinitiators or thermal radical initiators.

Reaction Pathway: Thiol-Ene Addition

References

The Versatility of Glyoxal Bis(diallyl Acetal) in Advanced Materials Science: A Technical Guide

Introduction: Glyoxal (B1671930) bis(diallyl acetal) (GBDA), a tetra-functional monomer, is emerging as a versatile building block in materials science. Its unique structure, featuring four reactive allyl groups, allows for the formation of highly crosslinked polymer networks. This technical guide explores the potential applications of GBDA in various fields, including advanced coatings, biomedical hydrogels, and photocurable resins for additive manufacturing. We will delve into its synthesis, polymerization mechanisms, and the material properties of the resulting polymers, providing researchers, scientists, and drug development professionals with a comprehensive overview of its capabilities.

Physicochemical Properties of Glyoxal Bis(diallyl Acetal)

A foundational understanding of the physicochemical properties of Glyoxal bis(diallyl acetal) is essential for its application in materials design. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16646-44-9 | [1][2] |

| Molecular Formula | C₁₄H₂₂O₄ | [1][2] |

| Molecular Weight | 254.32 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid or white powder | [3][4] |

| Density | 1.001 g/mL at 25 °C | [1] |

| Boiling Point | 155-160 °C at 25 mmHg | [1] |

| Refractive Index | n20/D 1.4556 | [1] |

| Flash Point | 113 °C (closed cup) | [3] |

Synthesis of Glyoxal Bis(diallyl Acetal)

The primary route for synthesizing Glyoxal bis(diallyl acetal) is through the direct acetalization of glyoxal with diallyl alcohol. This reaction is typically carried out in the presence of an acid catalyst and can yield high-purity products. An alternative two-step process involves the initial conversion of glyoxal to a monoacetal derivative, which is then reacted with diallyl alcohol to form the final bisacetal. This latter method offers greater control over the reaction conditions and product purity.[5]

Below is a conceptual workflow for the direct acetalization synthesis of Glyoxal bis(diallyl acetal).

Caption: Synthesis workflow for Glyoxal bis(diallyl acetal).

Applications in Materials Science

The tetra-functionality of Glyoxal bis(diallyl acetal) makes it a highly effective crosslinking agent, leading to polymers with enhanced mechanical properties, as well as improved chemical and high-temperature resistance.[6] Its applications span a range of advanced material systems.

Thiol-Ene Photopolymerization

Glyoxal bis(diallyl acetal) is a valuable 'ene' monomer in thiol-ene photopolymerization, a click chemistry reaction known for its high efficiency, low shrinkage, and reduced oxygen inhibition.[7] This makes it suitable for applications requiring rapid curing and precise network formation, such as in coatings, adhesives, and 3D printing.

A notable application is in the formation of ionogels, which are solid-like electrolytes with potential use in batteries and sensors. In a study by Podgorska et al. (2021), ionogels were prepared by the thiol-ene photopolymerization of various 'ene' monomers, including Glyoxal bis(diallyl acetal), with multifunctional thiols in an ionic liquid.[8] The resulting ionogels exhibited high ionic conductivity.[8]

Experimental Protocol: Thiol-Ene Photopolymerization for Ionogels

The following is a generalized protocol based on the study by Podgorska et al. (2021) for the preparation of thiol-ene polymeric ionogels using Glyoxal bis(diallyl acetal):

-

Formulation Preparation:

-

Mix Glyoxal bis(diallyl acetal) (as the 'ene' monomer) with a multifunctional thiol monomer (e.g., trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPTP) or pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP)).

-

Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

-

Dissolve the mixture in an ionic liquid (e.g., 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide) to the desired weight percentage (e.g., 70 wt.%).

-

-

Photopolymerization:

-

Place the formulation in a suitable mold.

-

Expose the formulation to UV light of a specific wavelength and intensity for a predetermined time to initiate polymerization.

-

The course of the photopolymerization can be monitored using photo-DSC (Differential Scanning Calorimetry).[8]

-

-

Characterization:

-

The mechanical strength of the resulting ionogel can be assessed by puncture resistance tests.

-

Ionic conductivity can be measured using electrochemical impedance spectroscopy.

-

The logical relationship for the formation of a thiol-ene network using Glyoxal bis(diallyl acetal) is depicted below.

Caption: Thiol-ene photopolymerization with GBDA.

Hydrogels

Glyoxal bis(diallyl acetal) has been investigated as an octafunctional crosslinker in the preparation of thermoreversible hydrogels.[9] In a study on poly(N-isopropylacrylamide-co-acrylic acid) hydrogels, those crosslinked with Glyoxal bis(diallyl acetal) exhibited a greater swelling capacity compared to those crosslinked with the tetrafunctional N,N'-methylene bis-acrylamide.[9] This suggests its potential in applications such as drug delivery and tissue engineering, where high water absorption is desirable.

Additive Manufacturing (3D Printing)

The rapid curing characteristics of thiol-ene systems incorporating Glyoxal bis(diallyl acetal) make them suitable for vat photopolymerization 3D printing techniques like stereolithography (SLA).[2] Research has explored its use as a tetrafunctional vinyl crosslinker in the fabrication of liquid crystalline elastomers, demonstrating its role in creating complex, stimuli-responsive materials.[10] Another study developed three-component thiol-ene photoresins for SLA using Glyoxal bis(diallyl acetal) as a crosslinker to enhance mechanical and optical properties.[11]

Coatings and Adhesives

Patents have disclosed the use of Glyoxal bis(diallyl acetal) in the formulation of coatings and adhesives, often in photopolymerizable compositions.[12][13][14] Its crosslinking ability can contribute to the development of durable and resistant coatings for various substrates.

Quantitative Material Properties

While comprehensive comparative data is limited, specific studies provide insights into the properties of materials derived from Glyoxal bis(diallyl acetal).

Table of Material Properties from Literature

| Material System | Property | Value/Observation | Reference |

| Thiol-Ene Ionogel | Ionic Conductivity | 3.5 - 5.1 mS·cm⁻¹ (highest among tested 'ene' monomers) | [8] |

| Poly(N-isopropylacrylamide-co-acrylic acid) Hydrogel | Swelling Capacity | Greater swelling capacity compared to MBA-crosslinked hydrogels | [9] |

| Polymers from Thiol-Ene Photopolymerization | Mechanical & Thermal Properties | Improved mechanical properties and high-temperature resistance are noted generally. | [6] |

Experimental Protocol: Thermal Analysis (TGA/DSC)

A general protocol for assessing the thermal stability of polymers crosslinked with Glyoxal bis(diallyl acetal) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is as follows:

-

Sample Preparation: A small, precise amount of the cured polymer (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

TGA Analysis:

-

The sample is heated in a TGA instrument from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

The TGA thermogram provides data on weight loss as a function of temperature, indicating the onset of decomposition and thermal stability.

-

-

DSC Analysis:

-

The sample is subjected to a controlled temperature program in a DSC instrument.

-

This analysis can determine the glass transition temperature (Tg) and other thermal events like melting and crystallization.

-

The workflow for the thermal characterization of a polymer crosslinked with Glyoxal bis(diallyl acetal) is illustrated below.

Caption: Thermal analysis workflow for GBDA-crosslinked polymers.

Conclusion

Glyoxal bis(diallyl acetal) is a promising monomer for the development of advanced materials with tailored properties. Its tetra-functionality allows for the creation of densely crosslinked networks, leading to enhanced thermal and mechanical performance. The primary applications are currently centered around photopolymerization, particularly in thiol-ene systems, for the fabrication of hydrogels, ionogels, and materials for additive manufacturing. While more extensive research is needed to fully characterize and compare the properties of polymers derived from this monomer in various systems, the existing data highlights its potential as a valuable tool for materials scientists and engineers. Future work should focus on establishing a broader database of mechanical and thermal properties to facilitate its adoption in a wider range of industrial applications.

References

- 1. Glyoxal bis(diallyl acetal) 16646-44-9 [sigmaaldrich.com]

- 2. WO2020247928A1 - Photopolymerizable thermoplastics and methods of making and using same - Google Patents [patents.google.com]

- 3. 四烯丙氧基乙烷 | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy Glyoxal bis(diallyl acetal) | 29895-12-3 [smolecule.com]

- 6. gelest.com [gelest.com]

- 7. US11041087B2 - Coatings - Google Patents [patents.google.com]

- 8. The Influence of Monomer Structure on the Properties of Ionogels Obtained by Thiol-Ene Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lewisgroup.seas.harvard.edu [lewisgroup.seas.harvard.edu]

- 11. d-nb.info [d-nb.info]

- 12. WO2024141190A1 - Phosphine oxide-based photoinitiators - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. data.epo.org [data.epo.org]

Methodological & Application

"using Glyoxal bis(diallyl acetal) as a crosslinking agent for hydrogels"

Application Notes and Protocols: Crosslinking Agents for Hydrogels

A Note on Glyoxal (B1671930) bis(diallyl acetal)

Extensive literature searches did not yield specific applications or protocols for the use of Glyoxal bis(diallyl acetal) as a direct crosslinking agent for the formation of hydrogels. The primary applications for this compound appear to be in other areas of chemical synthesis.[1] The diallyl functionalities suggest potential for crosslinking via mechanisms such as free-radical polymerization or thiol-ene reactions, but this has not been documented for hydrogel formation with common polymers.[2][3]

Therefore, these application notes will focus on a closely related and widely used crosslinking agent: Glyoxal . Glyoxal is a dialdehyde (B1249045) that has been extensively studied for crosslinking natural polymers like chitosan, gelatin, and alginate to form hydrogels for various biomedical applications, including drug delivery and tissue engineering.[4][5][6]

Application Notes: Using Glyoxal as a Crosslinking Agent for Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Introduction